6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one
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Overview
Description
6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a chlorophenyl group attached to a piperazine ring, and a thiochromenone core structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one typically involves multiple steps:
Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate catalysts.
Final Coupling with Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromenone core.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the thiochromenone structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted thiochromenones, piperazine derivatives, and halogenated aromatic compounds.
Scientific Research Applications
6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the central nervous system.
Chemical Biology: It serves as a probe in various biochemical assays to understand enzyme mechanisms and protein functions.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating their activity.
Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cellular Pathways: The compound affects cellular signaling pathways, leading to apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one
- 6-Bromo-3-[4-(4-chlorophenyl)piperazin-1-yl]thiochromen-4-one
- 6-Bromo-3-[4-(2-fluorophenyl)piperazin-1-yl]thiochromen-4-one
Uniqueness
6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is unique due to the specific positioning of the bromine and chlorophenyl groups, which confer distinct pharmacological properties. Its structure allows for selective binding to certain receptors and enzymes, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c20-13-5-6-18-14(11-13)19(24)17(12-25-18)23-9-7-22(8-10-23)16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGAKKHXKYDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=CSC4=C(C3=O)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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